molecular formula C5H5IN2O B1591697 4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde CAS No. 959986-66-4

4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B1591697
CAS No.: 959986-66-4
M. Wt: 236.01 g/mol
InChI Key: QYQOXBFGROQSBB-UHFFFAOYSA-N
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Description

4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound characterized by a five-membered ring structure containing nitrogen atoms at positions 1 and 2, an iodine atom at position 4, a methyl group at position 1, and a formyl group at position 5. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde typically involves the cyclocondensation of hydrazines with carbonyl compounds. One common method includes the reaction of 4-iodo-1-Methyl-1H-pyrazole with formylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes iodination of the pyrazole ring followed by formylation. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced catalytic systems and purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or receptor function. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of both the iodine atom and the formyl group, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Properties

IUPAC Name

4-iodo-2-methylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O/c1-8-5(3-9)4(6)2-7-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQOXBFGROQSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591288
Record name 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959986-66-4
Record name 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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